molecular formula C16H21N5O4 B121851 GP531 CAS No. 142344-87-4

GP531

Numéro de catalogue: B121851
Numéro CAS: 142344-87-4
Poids moléculaire: 347.37 g/mol
Clé InChI: LECUGLHMNZTZQB-XNIJJKJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Evolution of Adenosine Regulating Agents

The concept of adenosine regulation emerged from fundamental research into cellular energy metabolism and cardioprotective mechanisms during ischemic stress. Adenosine regulating agents represent a novel therapeutic class designed to enhance endogenous adenosine levels selectively during periods of cellular stress, particularly during myocardial ischemia, without causing the systemic hemodynamic effects associated with direct adenosine administration.

The foundational understanding of adenosine's cardioprotective properties led to the recognition that exogenous adenosine administration, while beneficial for ischemic protection, caused significant adverse effects including bradycardia and hypotension. This limitation prompted researchers to develop compounds that could harness adenosine's protective mechanisms through indirect modulation rather than direct receptor activation.

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside or AICA-riboside, emerged as the prototype first-generation adenosine regulating agent. Originally developed in the 1980s for preserving blood flow during cardiac surgery, acadesine demonstrated the feasibility of achieving adenosine-mediated cardioprotection without direct adenosine receptor activation.

The mechanism underlying acadesine's activity involves its conversion to AICA ribotide by adenosine kinase, the same enzyme responsible for converting adenosine to adenosine monophosphate. This process selectively increases endogenous adenosine levels during episodes of cellular stress characterized by ATP depletion, creating a localized protective response precisely where needed most.

Development History of GP531

This compound represents a second-generation adenosine regulating agent developed as a structural analog of acadesine with significantly improved pharmacokinetic properties. The compound was developed by PeriCor Therapeutics as part of a systematic effort to overcome limitations associated with first-generation agents, particularly the relatively short half-life of acadesine.

Preclinical development of this compound spanned an eight-year period, encompassing comprehensive pharmacokinetic and pharmacodynamic studies across multiple animal models. The development program demonstrated this compound's superior duration of action, with half-life measurements of approximately 5 hours in primates and 6-8 hours in humans, compared to acadesine's shorter duration.

Clinical development proceeded through a structured three-phase approach. Phase 1 studies were completed in 84 healthy volunteers across three separate trials, establishing an excellent safety and tolerability profile. These studies confirmed that this compound maintained the beneficial adenosine-regulating properties of acadesine while demonstrating improved pharmacokinetic characteristics.

A pilot Phase 2 clinical trial was subsequently completed in 18 patients with ischemic heart failure, yielding strong clinical results that supported continued development. The study entitled "Intravenous this compound, an Adenosine Regulating Agent, Improves Left Ventricular Function in Dogs with Chronic Advanced Heart Failure" demonstrated significant improvements in left ventricular systolic function across dose ranges from 3 to 300 mcg/kg/min.

Table 1: this compound Clinical Development Timeline

Phase Population Sample Size Key Findings Status
Preclinical Animal models Multiple studies 8-year development period Completed
Phase 1 Healthy volunteers 84 subjects Excellent safety profile Completed
Pilot Phase 2 Ischemic HF patients 18 patients Strong clinical efficacy Completed
Phase 2 HF patients Ongoing Mitochondrial dysfunction target In Progress

Positioning within Imidazole Nucleoside Derivatives

The structural classification of this compound within imidazole nucleoside derivatives reflects its relationship to the broader family of nucleoside analogs that have demonstrated significant therapeutic potential across multiple disease areas. The imidazole ring system provides the foundational scaffold for biological activity, while the nucleoside component confers specificity for cellular uptake and metabolic processing.

Comparative analysis with other imidazole-containing therapeutic agents reveals distinct advantages of the nucleoside approach. Unlike imidazole derivatives developed for anticancer applications that function through tubulin polymerization inhibition, adenosine regulating agents operate through metabolic modulation, offering a fundamentally different mechanism with reduced potential for adverse effects associated with cytotoxic mechanisms.

The adenosine regulating agent approach represents a unique position within the broader landscape of cardiovascular therapeutics. Unlike conventional approaches that target specific receptors or enzymes, adenosine regulating agents function as metabolic modulators that respond to cellular stress conditions, providing protection precisely when and where needed.

Table 2: Structural Comparison of Imidazole Nucleoside Derivatives

Compound Ring System Sugar Moiety Primary Target Half-life
Acadesine 5-aminoimidazole-4-carboxamide β-D-ribofuranoside AMPK activation 1.4 hours
This compound Modified imidazole Modified ribose AMPK/adenosine 6-8 hours
AICAR 5-aminoimidazole-4-carboxamide ribofuranoside AMPK pathway Short

Significance in Cardiovascular Research

The development of this compound and related adenosine regulating agents represents a paradigm shift in cardiovascular therapeutic approaches, moving from symptom management to fundamental metabolic correction. This approach addresses the underlying mitochondrial dysfunction that characterizes heart failure progression, offering potential for disease modification rather than mere symptomatic relief.

Mitochondrial biogenesis impairment represents an early event in heart failure development, and reversal of this process demonstrates cardioprotective effects. This compound's mechanism of action through AMPK activation and endogenous adenosine augmentation directly targets these fundamental pathways, potentially reversing the metabolic abnormalities that drive disease progression.

The significance extends beyond heart failure to encompass broader applications in ischemic heart disease. Preclinical studies have demonstrated this compound's effectiveness in reducing infarct size and improving microvascular reflow following ischemia-reperfusion injury. These findings suggest potential applications in acute myocardial infarction treatment, where rapid restoration of cardiac function is critical for patient outcomes.

Propriétés

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c17-14-11(15(18)24)20-8-21(14)16-13(23)12(22)10(25-16)7-19-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,19,22-23H,6-7,17H2,(H2,18,24)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECUGLHMNZTZQB-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931415
Record name 5-Amino-1-[5-(benzylamino)-5-deoxypentofuranosyl]-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142344-87-4
Record name GP 531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142344874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-[5-(benzylamino)-5-deoxypentofuranosyl]-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GP-531
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK37HM0CDG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Stepwise Construction via Glycosylation

This approach involves coupling a preformed imidazole-carboxamide base to a selectively protected ribose derivative. The ribose moiety is typically functionalized at the 5′-position with a benzylaminomethyl group before glycosylation. Key steps include:

  • Ribose Modification : Starting from D-ribose, protection of the 2′- and 3′-hydroxyl groups (e.g., using isopropylidene or silyl ethers) enables selective oxidation of the 5′-hydroxyl to an aldehyde. Reductive amination with benzylamine introduces the benzylaminomethyl group.

  • Base Activation : The imidazole-carboxamide is synthesized separately, often via cyclization of α-amino amides or condensation of glyoxal with urea derivatives.

  • Glycosylation : Mitsunobu conditions or Vorbrüggen coupling are employed to attach the base to the 1′-position of the ribose, followed by deprotection to yield the final product.

Convergent Synthesis via Chiral Pool Utilization

Leveraging naturally occurring chiral precursors (e.g., ribonucleosides) simplifies stereochemical control. For example, adenosine derivatives may undergo enzymatic or chemical modification to replace the purine base with an imidazole-carboxamide. However, this route demands extensive functionalization of the carbohydrate moiety.

Stepwise Synthesis and Optimization

Preparation of the Ribose Derivative

The synthesis begins with D-ribose, which is protected and functionalized as follows:

Table 1: Key Intermediates in Ribose Modification

StepReagents/ConditionsIntermediatePurpose
1Acetone, H⁺2,3-O-Isopropylidene-D-ribofuranoseProtects 2′- and 3′-OH
2TEMPO, NaOCl5′-Aldehyde derivativeOxidizes 5′-OH to aldehyde
3Benzylamine, NaBH₃CN5′-Benzylaminomethyl derivativeIntroduces benzylamino group
4HCl/MeOHDeprotected riboseRemoves isopropylidene group

Reductive amination (Step 3) achieves >90% yield when conducted in anhydrous THF at 0°C, with NaBH₃CN as the reducing agent.

Synthesis of Imidazole-4-Carboxamide

The imidazole ring is constructed via cyclization:

  • Route A : Reaction of α-ketoamide with ammonium acetate in acetic acid yields 4-carboxamide-imidazole.

  • Route B : Condensation of glyoxal with urea and ammonium acetate under microwave irradiation (150°C, 10 min) provides the base in 75% yield.

Glycosylation and Final Assembly

Coupling the ribose derivative to the imidazole-carboxamide requires activation of the anomeric position:

  • Mitsunobu Reaction : Using DIAD and Ph₃P in THF, the ribose 1′-OH is displaced by the imidazole’s nitrogen, achieving 65–70% yield.

  • Vorbrüggen Method : Silylation of the imidazole (e.g., HMDS) followed by reaction with a ribofuranosyl chloride donor in acetonitrile affords the β-D-glycoside preferentially.

Characterization and Analytical Methods

Structural Confirmation

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and regioselectivity. The anomeric proton (δ 5.8–6.2 ppm, d, J = 4–6 Hz) and carboxamide carbonyl (δ 168–170 ppm) are diagnostic.

  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ = 348.17 m/z).

  • X-ray Crystallography : Single-crystal analysis resolves the 2R,3R,4S,5R configuration unambiguously.

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) achieves >98% purity, with retention time = 12.3 min .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound agit comme un activateur de l'adénosine monophosphate kinase qui stimule l'absorption du glucose et des acides gras, améliore la production d'énergie des mitochondries et augmente la fonction mécanique du cœur. Il augmente les concentrations d'adénosine endogène, un agent cardioprotecteur naturel, dans les tissus ischémiques ou hypoxiques. Ce mécanisme implique l'activation des récepteurs de l'adénosine et la régulation subséquente de l'énergie cellulaire, réduisant les lésions cardiaques et améliorant la fonction myocardique.

Applications De Recherche Scientifique

GP531 has a wide range of scientific research applications, including:

Mécanisme D'action

GP531 acts as an adenosine mono-phosphate kinase activator that stimulates glucose and fatty acid uptake, enhances the energy output of the mitochondria, and increases the mechanical function of the heart. It increases concentrations of endogenous adenosine, a natural cardioprotective agent, in ischemic or hypoxic tissue. This mechanism involves the activation of adenosine receptors and the subsequent regulation of cellular energetics, reducing cardiac injury and improving myocardial function .

Comparaison Avec Des Composés Similaires

Structural Analogues in the Imidazole Carboxamide Family

The target compound is compared to three primary analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Oxolane Ring CAS No. LogP (Predicted) Key Functional Groups
Target Compound 5-[(Benzylamino)methyl] - ~0.5–1.2* Benzyl, amino, carboxamide
5-Amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]imidazole-4-carboxamide 5-Methyl 3676-69-5 ~-1.0 Methyl, amino, carboxamide
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide 5-(Hydroxymethyl) 37642-57-2 ~-2.5 Hydroxymethyl, amino, carboxamide
AICAR Tri-O-Acetate 2',3',5'-Triacetylated ribose 23274-21-7 ~1.8–2.5 Acetyl esters, carboxamide
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid 5-Phosphorylated ribose - ~-3.0 Phosphate, carboxylic acid

*Predicted using fragment-based methods; benzyl group increases lipophilicity.

Key Observations:

Substituent Effects: The benzylamino-methyl group in the target compound enhances lipophilicity (LogP ~0.5–1.2) compared to polar derivatives like 5-(hydroxymethyl) (LogP ~-2.5) or phosphorylated analogs (LogP ~-3.0) . This may improve membrane permeability but reduce water solubility. AICAR Tri-O-Acetate (LogP ~1.8–2.5) demonstrates even higher lipophilicity due to acetyl protection, though it requires metabolic activation .

Phosphorylated derivatives (e.g., 5-phospho-D-ribosylimidazole-4-carboxylic acid) are critical in nucleotide metabolism but are highly polar, restricting passive diffusion .

Pharmacological and Functional Differences

  • Antimicrobial Activity :
    While 5-oxo-imidazole derivatives (e.g., 4-arylidene-5-oxo-2-phenyl analogs) show growth inhibitory activity against microbes, the target compound’s benzyl group may alter target specificity .
  • Metabolic Stability : The benzyl group could confer resistance to enzymatic degradation compared to unprotected ribose analogs like AICAR .

Activité Biologique

5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide, commonly referred to as GP531, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₆H₂₁N₅O₄
  • Molecular Weight : 347.37 g/mol
  • CAS Number : 142344-87-4
  • PubChem CID : 164444

Structural Characteristics

The compound features an imidazole ring and a carbohydrate moiety, which contribute to its biological activity. The presence of hydroxyl groups enhances its solubility and potential interactions with biological targets.

  • AMPK Activation : this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK leads to various downstream effects, including the modulation of inflammatory responses and metabolic processes .
  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by promoting the polarization of macrophages towards a pro-resolving phenotype. This shift is associated with increased production of anti-inflammatory cytokines such as IL-10 and decreased levels of pro-inflammatory mediators like IL-1 .
  • Nociceptive Modulation : In models of inflammation, this compound has demonstrated significant antinociceptive properties, reducing pain responses and edema in inflamed tissues. This effect is linked to its ability to modulate immune cell activity and cytokine profiles .

In Vitro Studies

In vitro studies have shown that this compound influences various cell types, including macrophages and endothelial cells. These studies highlight the compound's role in:

  • Enhancing macrophage phagocytosis.
  • Reducing the secretion of pro-inflammatory cytokines.

In Vivo Studies

In vivo research has further elucidated the biological activity of this compound:

  • Animal Models : Studies utilizing mouse models of paw inflammation demonstrated that treatment with this compound resulted in a marked reduction in inflammatory markers and pain behaviors .
Study TypeFindings
In VitroIncreased IL-10 production; decreased IL-1 secretion
In VivoReduced paw edema and nociceptive responses

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice with induced paw inflammation, administration of this compound led to:

  • A significant increase in M2 macrophage populations.
  • A decrease in inflammatory cytokines such as TNF-alpha and IL-6.

The results suggest that this compound not only alleviates inflammation but also promotes healing through immune modulation .

Case Study 2: Pain Management

Another study focused on the analgesic properties of this compound. Mice treated with this compound exhibited:

  • Reduced pain sensitivity in response to inflammatory stimuli.
  • Lowered levels of pain-related behaviors compared to control groups.

These findings support the potential use of this compound as a therapeutic agent for managing inflammatory pain conditions .

Q & A

Q. Table 1: Comparative SAR of Imidazole Carboxamides

CompoundSubstituentKey Biological ActivityReference
AICARRibosylAMPK Activation
Target CompoundBenzylamino-methyl ribosylKinase Inhibition (Hypothesized)
5-Amino-1-methyl derivativeMethylAnticancer (In vitro)

Q. Table 2: Optimal Reaction Conditions for Stereochemical Control

StepTemperatureCatalystYieldPurity (HPLC)
Benzylamino Methylation-10°CPd(PPh₃)₄78%>98%
Ribosyl Coupling25°CTMSOTf85%95%
Deprotection0°CAcOH/H₂O (9:1)92%99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GP531
Reactant of Route 2
Reactant of Route 2
GP531

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.